3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid
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Overview
Description
3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid is a chemical compound with the molecular formula C17H15FO3 and a molecular weight of 286.3 g/mol . This compound is known for its unique structural features, which include an ethylphenoxy group and a fluorophenyl group attached to a prop-2-enoic acid backbone. It is used in various scientific research applications due to its distinctive properties and versatility.
Preparation Methods
The synthesis of 3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid typically involves several steps. One common synthetic route includes the reaction of 3-ethylphenol with 2,5-difluorobenzaldehyde to form an intermediate, which is then subjected to a Wittig reaction to yield the final product . The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may vary but generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid can be compared with other similar compounds, such as:
- 3-[2-(3-Methylphenoxy)-5-fluorophenyl]prop-2-enoic acid
- 3-[2-(3-Isopropylphenoxy)-5-fluorophenyl]prop-2-enoic acid
- 3-[2-(3-Butylphenoxy)-5-fluorophenyl]prop-2-enoic acid
These compounds share similar structural features but differ in the substituents on the phenoxy group. The uniqueness of this compound lies in its specific ethyl group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
(E)-3-[2-(3-ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO3/c1-2-12-4-3-5-15(10-12)21-16-8-7-14(18)11-13(16)6-9-17(19)20/h3-11H,2H2,1H3,(H,19,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAVQTSHGYTFEQ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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